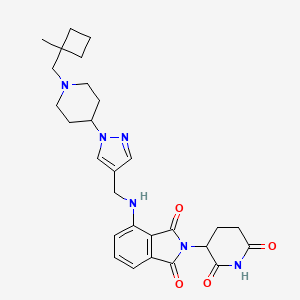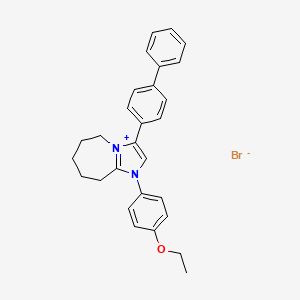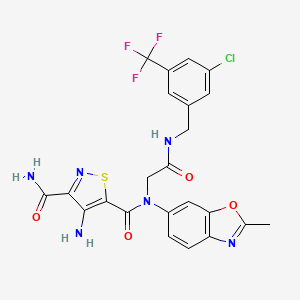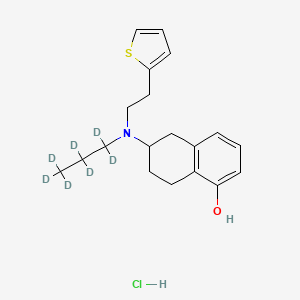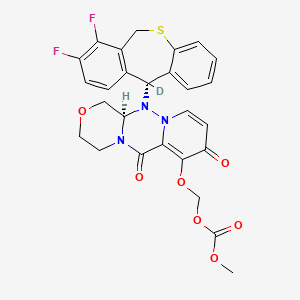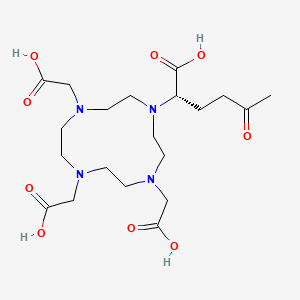
Guraxetan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guraxetan, also known as zadavotide this compound, is a radiopharmaceutical compound primarily used in targeted radionuclide therapy. It is particularly effective in treating advanced prostate cancer by targeting the prostate-specific membrane antigen (PSMA). This compound has gained significant attention due to its high efficacy and safety profile in clinical applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Guraxetan involves the radiolabeling of a PSMA-targeting ligand with lutetium-177. The process typically includes the following steps:
Ligand Synthesis: The PSMA-targeting ligand is synthesized through a series of organic reactions, including amide bond formation and cyclization.
Radiolabeling: The ligand is then radiolabeled with lutetium-177 under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves upscaling the synthesis process to produce multiple patient doses in a single batch. Quality control measures, such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), are employed to ensure the radiochemical purity and stability of the final product .
化学反应分析
Types of Reactions: Guraxetan undergoes several types of chemical reactions, including:
Radiolysis: Degradation due to radiation exposure, which can be limited by adding stabilizing agents like ascorbic acid.
De-iodination: A common impurity formation reaction where the iodine atom is removed from the molecule.
Common Reagents and Conditions:
Radiolysis: Stabilizing agents such as ascorbic acid are used to prevent degradation.
De-iodination: Specific conditions, such as controlled pH and temperature, are maintained to minimize impurity formation.
Major Products Formed:
De-iodinated this compound: The primary impurity formed during the synthesis and storage of this compound.
科学研究应用
Guraxetan has a wide range of scientific research applications, including:
作用机制
Guraxetan exerts its effects by targeting the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. Once bound to PSMA-expressing cells, the lutetium-177 component emits beta-minus radiation, delivering ionizing radiation specifically to the cancer cells and surrounding tissues. This targeted radiation induces DNA damage and cell death, effectively reducing tumor size and progression .
相似化合物的比较
Vipivotide Tetraxetan: Another PSMA-targeting radiopharmaceutical used in prostate cancer treatment.
Oxodotreotide: A radiolabeled somatostatin analog used in neuroendocrine tumor therapy.
Uniqueness: Guraxetan is unique due to its specific targeting of PSMA and its high radiochemical purity, which ensures effective and safe treatment outcomes. Its stability and efficacy in clinical applications make it a preferred choice for targeted radionuclide therapy .
属性
分子式 |
C20H34N4O9 |
|---|---|
分子量 |
474.5 g/mol |
IUPAC 名称 |
(2S)-5-oxo-2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]hexanoic acid |
InChI |
InChI=1S/C20H34N4O9/c1-15(25)2-3-16(20(32)33)24-10-8-22(13-18(28)29)6-4-21(12-17(26)27)5-7-23(9-11-24)14-19(30)31/h16H,2-14H2,1H3,(H,26,27)(H,28,29)(H,30,31)(H,32,33)/t16-/m0/s1 |
InChI 键 |
HYEOAYJLXCABNV-INIZCTEOSA-N |
手性 SMILES |
CC(=O)CC[C@@H](C(=O)O)N1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O |
规范 SMILES |
CC(=O)CCC(C(=O)O)N1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


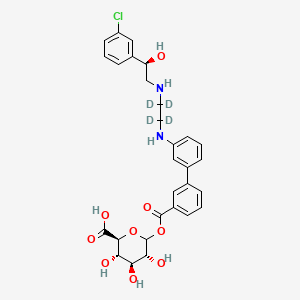

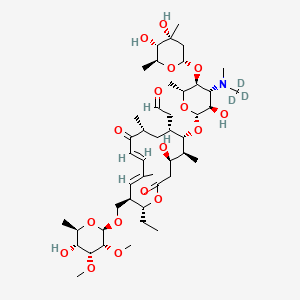
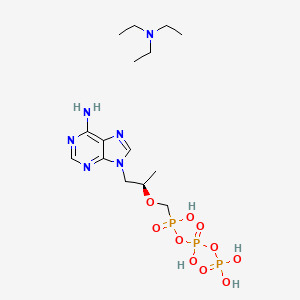
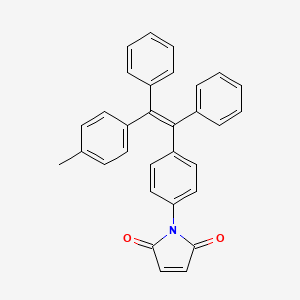

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)
